
Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate, also known as MPTA, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPTA belongs to the family of oxazolidinones, which are known for their antibacterial and antifungal properties. The unique chemical structure of MPTA makes it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is not fully understood. However, it is believed that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate exerts its antibacterial and antifungal activity by inhibiting the synthesis of bacterial and fungal cell walls. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is also thought to interfere with the metabolic pathways of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has been shown to have several biochemical and physiological effects. In one study, Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate was found to inhibit the growth of cancer cells in vitro. Another study showed that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate in lab experiments is its high yield of synthesis. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is also stable and can be stored for long periods of time without degradation. However, Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is a relatively new compound, and its properties and applications are still being studied. The synthesis of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate requires advanced knowledge of organic chemistry, which may limit its accessibility to researchers who are not familiar with this field.
Direcciones Futuras
There are several future directions for the study of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate. One potential application of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate is in the development of new antibacterial and antifungal drugs. Further research is needed to fully understand the mechanism of action of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate and its potential applications in the treatment of various diseases. Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate may also have applications in the field of nanotechnology, as it has been shown to have unique properties when incorporated into nanoparticles.
Métodos De Síntesis
The synthesis of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate involves a multistep process that requires advanced knowledge of organic chemistry. The most common method for synthesizing Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate involves the reaction of 3-aminopropanoic acid with phenylacetic acid in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents and solvents. The final step involves the addition of methyl ester to produce Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate in high yield.
Aplicaciones Científicas De Investigación
The unique chemical structure of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has attracted the attention of researchers in the field of medicinal chemistry. Several studies have investigated the potential applications of Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate in the development of new drugs and therapies. One study demonstrated that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Another study showed that Methyl 3-oxo-7-phenyl-2,4,10-trioxa-7-azaundecan-11-oate has antifungal activity against several fungal strains, including Candida albicans.
Propiedades
Número CAS |
19619-23-9 |
|---|---|
Fórmula molecular |
C14H19NO6 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-[N-(2-methoxycarbonyloxyethyl)anilino]ethyl methyl carbonate |
InChI |
InChI=1S/C14H19NO6/c1-18-13(16)20-10-8-15(9-11-21-14(17)19-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clave InChI |
HVKZGWQNGBBGAB-UHFFFAOYSA-N |
SMILES |
COC(=O)OCCN(CCOC(=O)OC)C1=CC=CC=C1 |
SMILES canónico |
COC(=O)OCCN(CCOC(=O)OC)C1=CC=CC=C1 |
Otros números CAS |
19619-23-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




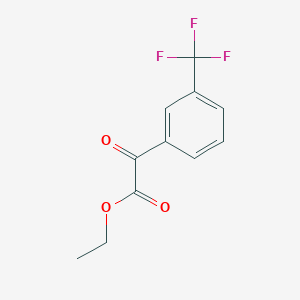
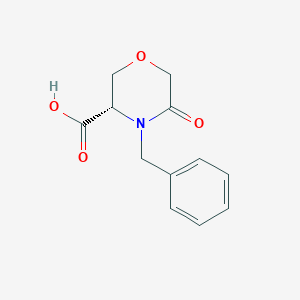


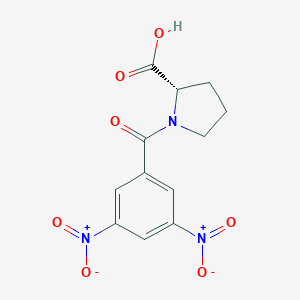
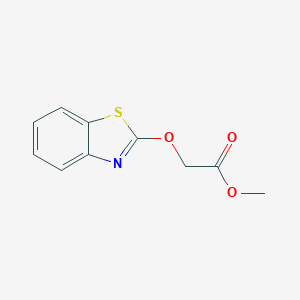

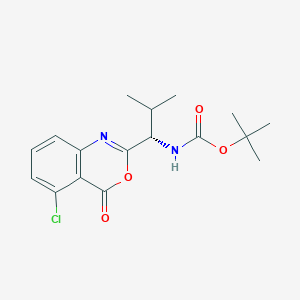

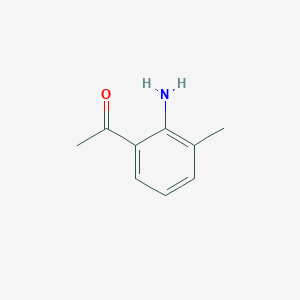
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
